molecular formula C24H24N2O2S B11561092 N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide

N'-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide

Cat. No.: B11561092
M. Wt: 404.5 g/mol
InChI Key: QEVXGCIXVHABSM-PCLIKHOPSA-N
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Description

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide is an organic compound that features a combination of benzyloxy, benzylsulfanyl, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide typically involves the condensation of 4-(benzyloxy)benzaldehyde with 2-(benzylsulfanyl)propanehydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The imine group can be reduced to an amine.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds or covalent bonds with active sites of enzymes, potentially inhibiting their activity. The benzyloxy and benzylsulfanyl groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)benzaldehyde: A precursor in the synthesis of the target compound.

    2-(Benzylsulfanyl)propanehydrazide: Another precursor used in the synthesis.

    N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-3-(benzylsulfanyl)propanehydrazide: A structurally similar compound with slight variations in the hydrazide group.

Uniqueness

N’-[(E)-[4-(Benzyloxy)phenyl]methylidene]-2-(benzylsulfanyl)propanehydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C24H24N2O2S

Molecular Weight

404.5 g/mol

IUPAC Name

2-benzylsulfanyl-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]propanamide

InChI

InChI=1S/C24H24N2O2S/c1-19(29-18-22-10-6-3-7-11-22)24(27)26-25-16-20-12-14-23(15-13-20)28-17-21-8-4-2-5-9-21/h2-16,19H,17-18H2,1H3,(H,26,27)/b25-16+

InChI Key

QEVXGCIXVHABSM-PCLIKHOPSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2)SCC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NN=CC1=CC=C(C=C1)OCC2=CC=CC=C2)SCC3=CC=CC=C3

Origin of Product

United States

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